

# Technical Support Center: Topoisomerase II Assays

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## Compound of Interest

Compound Name: Topoisomerase II|A-IN-5

Cat. No.: B15141670

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Welcome to the technical support center for Topoisomerase II (Topo II) assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.

## Frequently Asked questions (FAQs)

Q1: What are the essential controls for a Topoisomerase II assay?

A1: To ensure the reliability of your Topoisomerase II assay results, it is crucial to include both positive and negative controls.

- Negative Controls:
  - No Enzyme Control: This reaction contains all components except for Topoisomerase II. It is essential to confirm that the observed activity is dependent on the enzyme.
  - No ATP Control: Topoisomerase II requires ATP for its catalytic activity.<sup>[1]</sup> This control, which omits ATP from the reaction, verifies that the observed DNA topology changes are ATP-dependent.
  - Vehicle Control: If you are testing a compound, include a control with the solvent (e.g., DMSO) used to dissolve the compound to ensure the solvent itself does not affect enzyme activity.<sup>[2]</sup>

- Positive Controls:
  - Active Topoisomerase II: A reaction with a known active Topoisomerase II enzyme confirms that the assay conditions are suitable for enzyme activity.
  - Known Inhibitor: Using a well-characterized Topoisomerase II inhibitor serves as a positive control for inhibition. There are two main classes of inhibitors that can be used:
    - Topoisomerase II poisons: These drugs, such as etoposide, stabilize the cleavage complex, leading to DNA strand breaks.[3][4][5]
    - Topoisomerase II catalytic inhibitors: These inhibitors, like ICRF-193, block the enzyme's catalytic cycle without causing DNA breaks.[6][7][8]

Q2: How do I choose the right Topoisomerase II assay for my experiment?

A2: The choice of assay depends on your research question. The two most common in vitro assays are:

- Decatenation Assay: This is the most specific assay for Topoisomerase II.[9] It measures the enzyme's ability to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA).[9][10] This assay is ideal for distinguishing Topo II activity from Topoisomerase I, as only Topo II can efficiently decatenate double-stranded DNA.[9]
- Relaxation Assay: This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA. While Topoisomerase I can also perform this function, the ATP-dependence of Topo II-mediated relaxation allows for differentiation.[1] This assay is useful for studying the catalytic activity of the enzyme.

Q3: What is the mechanism of action of etoposide and how can it be used as a control?

A3: Etoposide is a Topoisomerase II poison that exerts its cytotoxic effects by stabilizing the transient covalent complex between the enzyme and DNA.[3][4][11] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately cell death.[3][12] In an experimental setting, etoposide can be used as a positive control for agents that induce DNA damage via Topoisomerase II inhibition.

Q4: What is ICRF-193 and how does it differ from etoposide as a control?

A4: ICRF-193 is a catalytic inhibitor of Topoisomerase II.[6][7] Unlike etoposide, it does not stabilize the cleavage complex but instead traps the enzyme in a "closed-clamp" conformation on the DNA after strand passage and re-ligation.[8][13] This inhibits the enzyme's ATPase activity and prevents its turnover.[7][13] ICRF-193 is a useful control for studying non-cleavable complex-mediated inhibition of Topoisomerase II.

## Troubleshooting Guides

Problem	Possible Cause	Solution
No enzyme activity (no decatenation or relaxation)	Loss of enzyme activity	Use a fresh aliquot of enzyme. Avoid repeated freeze-thaw cycles. <a href="#">[10]</a>
Degradation of ATP	Prepare fresh ATP stocks and store them properly. <a href="#">[9]</a>	
Incorrect buffer composition	Ensure the reaction buffer contains the correct concentrations of salts, MgCl <sub>2</sub> , and ATP. <a href="#">[14]</a>	
Presence of inhibitors in the sample	Purify your protein extract to remove potential inhibitors. <a href="#">[10]</a> <a href="#">[15]</a>	
Smearing of DNA bands on the gel	Nuclease contamination	Add a nuclease inhibitor to your reaction or further purify your enzyme. <a href="#">[10]</a>
High enzyme concentration	Perform a titration of the enzyme to find the optimal concentration. <a href="#">[16]</a>	
Inconsistent results between experiments	Pipetting errors	Use calibrated pipettes and be precise in adding all reaction components.
Variation in incubation time or temperature	Strictly adhere to the optimized incubation time and temperature for your assay. <a href="#">[16]</a>	

## Experimental Protocols

### Topoisomerase II Decatenation Assay

This assay measures the ability of Topoisomerase II to resolve catenated kinetoplast DNA (kDNA) into individual minicircles.

## Materials:

- Topoisomerase II enzyme
- kDNA substrate
- 10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl<sub>2</sub>, 5 mM DTT, 10 mM ATP)
- Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[[10](#)]
- Agarose
- TAE or TBE buffer
- Ethidium bromide or other DNA stain

## Protocol:

- Prepare a 1% agarose gel in TAE or TBE buffer.
- Set up the following 20 µL reactions on ice:

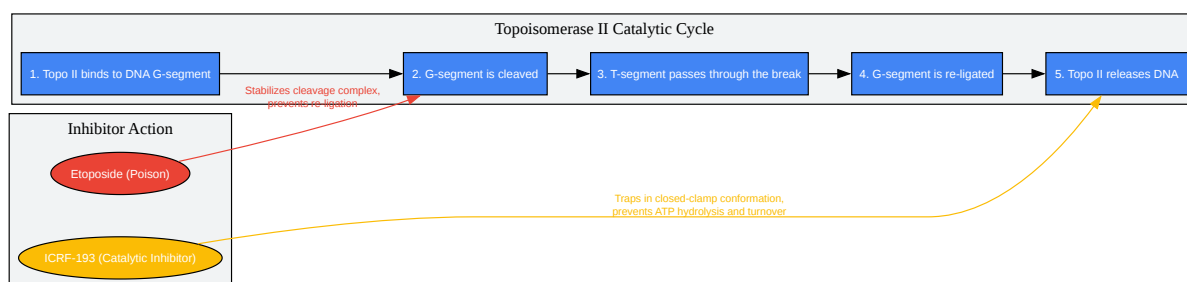
Component	Volume	Final Concentration
Nuclease-free water	Up to 20 µL	-
10x Topo II Reaction Buffer	2 µL	1x
kDNA (200 ng/µL)	1 µL	10 ng/µL
Topoisomerase II enzyme	Variable	Titrate for optimal activity
Test compound/vehicle	1 µL	-

- Incubate the reactions at 37°C for 30 minutes.[[16](#)]
- Stop the reactions by adding 4 µL of Stop Solution/Loading Dye.

- Load the samples onto the 1% agarose gel. Include decatenated and linear kDNA markers for reference.[17]
- Run the gel at 5-10 V/cm for 2-3 hours.[16]
- Stain the gel with ethidium bromide and visualize under UV light.[16]

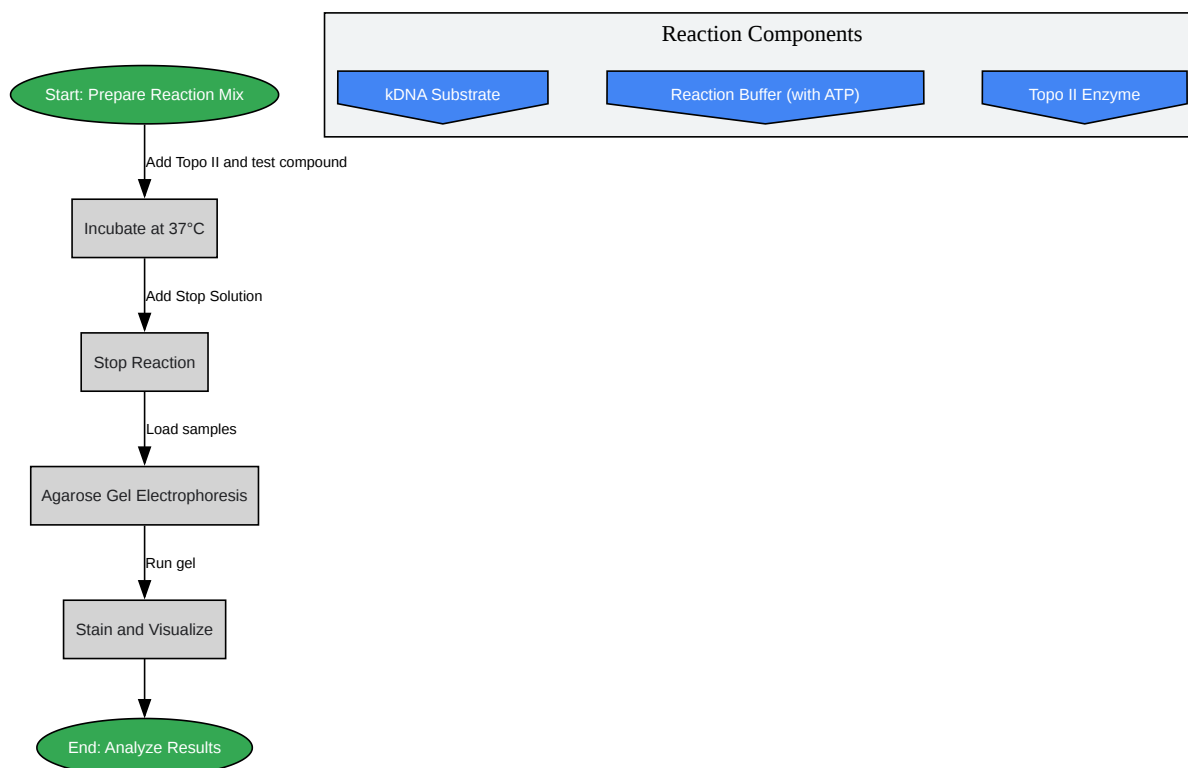
Expected Results: In a successful reaction, the catenated kDNA (which remains in the well) will be resolved into faster-migrating decatenated minicircles (supercoiled and relaxed forms).

## Visualizations



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Caption: Mechanism of action of Topoisomerase II poisons and catalytic inhibitors.



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Caption: Workflow for a Topoisomerase II decatenation assay.

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